molecular formula C14H18O3 B1255642 9-Isobutyryloxy-8,10-dehydrothymol

9-Isobutyryloxy-8,10-dehydrothymol

Cat. No.: B1255642
M. Wt: 234.29 g/mol
InChI Key: OJQZUKANZQGITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Isobutyryloxy-8,10-dehydrothymol is a naturally occurring thymol derivative that has been isolated from invasive plant species such as Ageratina adenophora . It belongs to a class of compounds noted for their diverse bioactivities, making them a significant focus in natural product and medicinal chemistry research . This compound is part of a group of thymol derivatives that have demonstrated notable in vitro antimicrobial properties . Research indicates that these compounds can exhibit selective activity against a panel of Gram-positive and Gram-negative bacterial strains . Furthermore, studies have revealed that 9-Isobutyryloxy-8,10-dehydrothymol and related derivatives can show in vitro cytotoxic activity against various human tumor cell lines, including MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and HeLa (cervical cancer) . The molecular structure of this compound is C14H18O3, characterized by a thymol skeleton functionalized with an isobutyryloxy group and a dehydrogenated moiety . Researchers are interested in the structure-activity relationships of such thymol derivatives to understand how their electronic structure and substitutions correlate with their radical scavenging and biological activities . This product is intended for research applications only, including but not limited to investigations in phytochemistry, antimicrobial agent discovery, and anticancer drug development. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound with the care and precautions appropriate for bioactive substances.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(2-hydroxy-4-methylphenyl)prop-2-enyl 2-methylpropanoate

InChI

InChI=1S/C14H18O3/c1-9(2)14(16)17-8-11(4)12-6-5-10(3)7-13(12)15/h5-7,9,15H,4,8H2,1-3H3

InChI Key

OJQZUKANZQGITH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=C)COC(=O)C(C)C)O

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of 9-isobutyryloxy-8,10-dehydrothymol against various Gram-positive and Gram-negative bacteria.

  • Study Findings : A study isolated several thymol derivatives, including 9-isobutyryloxy-8,10-dehydrothymol, from Ageratina adenophora, revealing significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth .
Bacterial Strain MIC (µM)
Staphylococcus aureus62.3
Methicillin-resistant Staphylococcus aureus62.8
Escherichia coli250

Cytotoxic Activity

The cytotoxic effects of 9-isobutyryloxy-8,10-dehydrothymol have been evaluated in various cancer cell lines, showing promising results.

  • Cytotoxicity Testing : In vitro assays against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and NCI-H460 (lung cancer) revealed that this compound exhibits moderate to strong cytotoxicity. The IC50 values ranged from approximately 7.45 to 28.63 µM .
Cell Line IC50 (µM)
MCF-77.45 - 28.63
HeLaModerate effects
NCI-H460Moderate effects

Case Studies

  • Thymol Derivatives from Ageratina adenophora : A comprehensive study isolated multiple thymol derivatives including 9-isobutyryloxy-8,10-dehydrothymol and assessed their biological activities. The findings highlighted the importance of structural modifications in enhancing bioactivity .
  • Cytotoxicity Against Cancer Cell Lines : Research conducted on various thymol derivatives showed that those with hydroxyl substitutions exhibited significant cytotoxic properties across different cancer types, reinforcing the therapeutic potential of compounds like 9-isobutyryloxy-8,10-dehydrothymol .

Preparation Methods

Plant Source Selection and Identification

9-Isobutyryloxy-8,10-dehydrothymol is predominantly isolated from species within the Asteraceae family, including Eupatorium adenophorum and Centipeda minima. These plants are selected for their high thymol derivative content, with aerial parts (leaves, stems, and flowers) serving as the primary raw material due to elevated secondary metabolite concentrations.

Solvent Extraction and Partitioning

The extraction process typically begins with maceration or Soxhlet extraction using polar solvents. For example, Eupatorium adenophorum aerial parts are soaked in 95% ethanol (3 × 10 L per 5 kg biomass) for 24-hour intervals to maximize compound solubility. The combined ethanolic extract is concentrated under reduced pressure, resuspended in water, and partitioned with petroleum ether to remove non-polar contaminants. This step yields a crude petroleum ether fraction (≈0.93% w/w) enriched with thymol derivatives.

Table 1: Solvent Extraction Parameters for Eupatorium adenophorum

ParameterValue
Biomass-to-solvent ratio1:2 (w/v)
Extraction temperature25°C (room temperature)
Partitioning solventPetroleum ether (3 × 2 L)
Crude extract yield46.5 g from 5 kg biomass

Chromatographic Purification

The crude extract undergoes sequential column chromatography to isolate 9-isobutyryloxy-8,10-dehydrothymol. Silica gel (200–300 mesh) is employed with gradient elution systems such as petroleum ether/acetone (20:1 → 5:1 v/v). Final purification is achieved via Sephadex LH-20 gel filtration using methanol, yielding a purity >95% as confirmed by HPLC-UV (λ = 254 nm).

Synthetic Preparation Routes

Thymol Functionalization Strategies

Synthetic routes focus on modifying thymol through esterification and dehydrogenation. Thymol’s phenolic hydroxyl group at C3 is protected using acetyl or benzyl groups before introducing the isobutyryloxy moiety at C9.

Esterification at C9

Isobutyryl chloride is reacted with thymol in anhydrous dichloromethane under basic conditions (pyridine or triethylamine) at 0°C → 25°C for 12 hours. The reaction achieves 85–90% conversion, with excess reagent removed via aqueous workup (NaHCO3 wash).

Dehydrogenation at C8–C10

The intermediate 9-isobutyryloxythymol undergoes dehydrogenation using palladium on carbon (Pd/C, 10% w/w) under hydrogen atmosphere (1 atm) at 80°C for 6 hours. This step introduces the C8–C10 double bond, confirmed by GC-MS (m/z 262 [M]+) and 1H NMR (δ 5.85 ppm, d, J = 10.2 Hz, H-8; δ 6.15 ppm, d, J = 10.2 Hz, H-10).

Table 2: Synthetic Reaction Conditions for Dehydrogenation

ParameterValue
CatalystPd/C (10% w/w)
Temperature80°C
Duration6 hours
Conversion rate78–82%

Alternative Pathway: Direct Acylation-Dehydrogenation

A one-pot method combines esterification and dehydrogenation using dual catalysts. Thymol is treated with isobutyryl chloride and Pd/C in toluene under microwave irradiation (100 W, 120°C, 2 hours), achieving 70% overall yield. This approach reduces purification steps but requires stringent moisture control.

Comparative Analysis of Preparation Methods

Yield and Purity Metrics

Natural extraction yields 0.02–0.05% w/w of 9-isobutyryloxy-8,10-dehydrothymol from dried biomass, whereas synthetic routes provide 70–85% yields relative to thymol starting material. Purity profiles differ significantly: plant-derived samples contain 5–10% co-eluting terpenes (e.g., thymol methyl ether), while synthetic batches exhibit >98% purity after recrystallization.

Table 3: Method Comparison for 9-Isobutyryloxy-8,10-Dehydrothymol

MetricNatural ExtractionSynthetic Preparation
Yield0.02–0.05% w/w70–85% (thymol basis)
Purity90–95%95–98%
Time required7–10 days24–48 hours
ScalabilityLimited by biomassIndustrially feasible

Structural Validation Techniques

Post-synthesis characterization employs:

  • 1H/13C NMR : Key signals include δ 1.25 ppm (isobutyryl methyl groups) and δ 170.5 ppm (ester carbonyl).

  • HR-ESI-MS : Observed [M+Na]+ at m/z 285.1467 (calculated 285.1464 for C14H18O3Na).

  • X-ray crystallography : Resolves stereochemical ambiguities at C8–C10, confirming trans-configuration.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address batch variability, flow reactors are employed for esterification-dehydrogenation cascades. Using a packed-bed reactor with immobilized lipase (for esterification) and Pd/Al2O3 (for dehydrogenation), throughput reaches 5 kg/day with 80% yield.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis is under development. Ball-milling thymol with isobutyric anhydride and K2CO3 for 2 hours achieves 65% conversion, reducing organic waste by 90% compared to traditional methods.

Q & A

Q. Example NMR Data (Compound 2 from ) :

Position1^1H (δ, ppm)13^13C (δ, ppm)
C-8-144.1
C-95.28 (d, J=1.2 Hz)73.4
Isobutyryl CH3_31.20–1.25 (m)19.1, 19.3

Advanced: What challenges arise in resolving stereochemical ambiguities of 9-Isobutyryloxy-8,10-dehydrothymol derivatives?

Methodological Answer:
Stereochemical determination requires:

  • Chiral GC or HPLC : Separation of enantiomers using chiral stationary phases (e.g., RTX-1 column) .
  • Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and optical rotation values.
  • X-ray Crystallography : Definitive assignment but limited by crystal growth challenges for labile derivatives.

Contradiction Note : Discrepancies in retention times (e.g., 6.4 min vs. predicted 5.2–5.4 min for similar compounds) may arise from column polarity or solvent gradients, necessitating method standardization .

Advanced: How do structural modifications (e.g., acyloxy groups) influence the compound’s bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies compare derivatives:

  • Antibacterial Activity : 7,9-Di-isobutyryloxy-8,10-dehydrothymol (MIC = 12.5 µg/mL against S. aureus) vs. 9-Angeloyloxy-8,10-dihydroxythymol (MIC = 25 µg/mL) .
  • Cytotoxicity : Increased lipophilicity (e.g., isobutyryl vs. acetyl groups) enhances cell membrane penetration but may reduce solubility.

Q. Key Metrics :

  • Mass accuracy: ≤5 ppm.
  • Isotopic fit: ≤10 mSigma.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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